molecular formula C37H40N2O6 B1257179 12-O-Methylcurine

12-O-Methylcurine

Cat. No. B1257179
M. Wt: 608.7 g/mol
InChI Key: MYHQIVSWYXBWOC-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-Methylcurine is a natural product found in Cissampelos pareira, Cyclea barbata, and Cissampelos capensis with data available.

Scientific Research Applications

Subheading Vasodilator Mechanism of 12-O-Methylcurine

12-O-Methylcurine (OMC), an alkaloid from Chondrodendron platyphyllum, exhibits vasodilator effects in rat aortic rings. Its mechanism is independent of functional endothelium and relies on calcium ion influx through voltage- and receptor-operated calcium channels. Additionally, it inhibits calcium influx activated by protein kinase C, contributing to its vasodilator effect (Guedes, Barbosa-Filho, Lemos, & Cortes, 2002).

Scientific Research on Related Compounds

While direct studies on 12-O-Methylcurine are limited, related compounds have been extensively researched, providing insights into potential applications and mechanisms similar to those of 12-O-Methylcurine. However, these studies are on compounds related to 12-O-Methylcurine, not on the compound itself.

  • Methylxanthines Research Methylxanthines, related to 12-O-Methylcurine, are studied for their wide range of physiological effects, including potential roles in neurodegenerative diseases, diabetes, and cancer. They demonstrate both beneficial and toxic properties, highlighting the complex nature of these compounds (Monteiro, Alves, Oliveira, & Silva, 2016).

  • Mercury Compounds and Neurotoxicity Studies on methylmercury, a compound structurally different but relevant to the discussion of neurotoxic agents, provide insights into its effects on neurological pathways and reproduction. These findings are significant in understanding the neurotoxic potential of similar compounds (Klaper, Rees, Drevnick, Weber, Sandheinrich, & Carvan, 2006).

  • Endocrine-Disrupting Properties The endocrine-disrupting properties of various chemicals, including some structurally or functionally similar to 12-O-Methylcurine, have been examined. These studies shed light on how certain compounds can interfere with hormonal pathways, impacting reproduction and other critical physiological functions (Diamanti-Kandarakis, Bourguignon, Giudice, Hauser, Prins, Soto, Zoeller, & Gore, 2009).

properties

Product Name

12-O-Methylcurine

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,16R)-10,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-9-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)40)13-15-39(2)29(35)17-23-8-11-30(41-3)32(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1

InChI Key

MYHQIVSWYXBWOC-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC

synonyms

12-O-methylcurine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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